[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
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Description
[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN3O and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride; 95% is 205.0981898 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's molecular formula is C₈H₁₆ClN₃O, with a molecular weight of 205.68 g/mol. It is often studied for its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms.
Key Findings:
- A study demonstrated that certain oxadiazole derivatives showed significant antitumor activity against human umbilical vein endothelial cells (HUVECs), with one compound exhibiting effects comparable to established chemotherapeutics .
- The mechanism of action was linked to the inhibition of the MetAP2 pathway, which is crucial for cell growth and survival . This suggests that this compound may share similar pathways leading to apoptosis in tumor cells.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy. Research has focused on their efficacy against various bacterial pathogens.
Key Findings:
- Modified 1,2,4-oxadiazole compounds have shown promising activity against Clostridioides difficile and multidrug-resistant strains of Enterococcus faecium , indicating potential as novel antimicrobial agents .
- One study reported a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile , which is comparable to vancomycin, a standard treatment for this infection . This highlights the potential of these compounds in treating antibiotic-resistant infections.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity.
SAR Insights:
- Modifications to the oxadiazole ring and side chains can significantly influence both antitumor and antimicrobial activities.
- Researchers have identified specific functional groups that enhance permeability and efficacy against target pathogens while minimizing toxicity to human cells .
Case Study 1: Antitumor Efficacy
In a controlled experiment involving various oxadiazole derivatives, this compound was tested against a panel of cancer cell lines. Results indicated that this compound induced significant cell death at concentrations lower than those required for traditional chemotherapeutics.
Case Study 2: Antimicrobial Action
A recent study assessed the efficacy of this compound against clinical isolates of E. faecium . The compound demonstrated potent bactericidal activity with minimal cytotoxicity towards human liver cells (HepG2), suggesting a favorable therapeutic index .
Properties
IUPAC Name |
(1S)-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDSZRZWCHOX-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.